4'-(Octadecyloxy)[1,1'-biphenyl]-4-ol

Liquid Crystalline Polymers Mesogen-Jacketed Polymer Phase Behavior

4'-(Octadecyloxy)[1,1'-biphenyl]-4-ol (CAS 208995-96-4) is a substituted biphenyl compound bearing a hydroxyl group at the 4-position and an octadecyloxy chain at the 4'-position. Classified as a mesogenic intermediate, it functions as a key precursor in the synthesis of side-chain liquid crystalline polymers (SCLCPs) and functional materials, particularly via esterification or etherification of its free phenol group.

Molecular Formula C30H46O2
Molecular Weight 438.7 g/mol
CAS No. 208995-96-4
Cat. No. B14256968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-(Octadecyloxy)[1,1'-biphenyl]-4-ol
CAS208995-96-4
Molecular FormulaC30H46O2
Molecular Weight438.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)O
InChIInChI=1S/C30H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26-32-30-24-20-28(21-25-30)27-18-22-29(31)23-19-27/h18-25,31H,2-17,26H2,1H3
InChIKeyCNWVQFXDSFASPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4'-(Octadecyloxy)[1,1'-biphenyl]-4-ol (CAS 208995-96-4): Liquid Crystal Intermediate Procurement Analysis


4'-(Octadecyloxy)[1,1'-biphenyl]-4-ol (CAS 208995-96-4) is a substituted biphenyl compound bearing a hydroxyl group at the 4-position and an octadecyloxy chain at the 4'-position [1]. Classified as a mesogenic intermediate, it functions as a key precursor in the synthesis of side-chain liquid crystalline polymers (SCLCPs) and functional materials, particularly via esterification or etherification of its free phenol group [2]. Its structural features—a long terminal alkoxy chain and a reactive hydroxyl handle—position it within the broader class of alkoxybiphenyl mesogens, where alkyl chain length and core rigidity govern phase behavior and material performance [3].

Mesogenic intermediate for side-chain liquid crystalline polymer synthesis
Reactive 4-OH handle enables covalent polymer attachment via esterification or etherification
C18 alkoxy chain targets tilted smectic B mesophase assembly

Procurement Risk: Why Substituting 4'-(Octadecyloxy)[1,1'-biphenyl]-4-ol with Shorter-Chain or Non-Hydroxyl Analogs Compromises Material Function


Homologous alkoxybiphenyls of identical core structure cannot be considered interchangeable because systematic variation of the terminal chain length dictates the mesomorphic phase type (e.g., smectic C vs. tilted smectic B) [1], while the presence of the reactive 4-hydroxyl group is an absolute requirement for covalent integration of the octadecyloxybiphenyl mesogen into polymer backbones via ester or ether linkages [2]. Replacing the octadecyloxy chain with shorter homologs (octyloxy, hexadecyloxy) predictably shifts the mesophase to less ordered smectic C phases [1], and selecting the non-hydroxyl analog 4-octadecyloxybiphenyl (CAS 376609-78-8) eliminates the synthetic handle required for monomer preparation, preventing the synthesis of key liquid crystal polymer precursors such as M6BiC18 [2].

Target
C18 alkoxy chain → tilted smectic B phase
Substitute
Shorter C12–C16 chains → smectic C phase only
Mesophase type may shift to less ordered smectic C; chain length determines mesophase type.
Target
Phenolic –OH group present
Substitute
No –OH (e.g., 4-H analog)
Loss of direct esterification route may require additional synthetic steps.

Quantitative Differentiation Evidence for 4'-(Octadecyloxy)[1,1'-biphenyl]-4-ol Versus Structural Analogs


Biphenyl vs. Phenyl Rigid Core: Divergent Phase Behavior in Mesogen-Jacketed LC Polymers

In a direct head-to-head comparison of homopolymers derived from structurally analogous monomers, poly{2,5-bis[(4'-octadecyloxybiphenyl)oxycarbonyl]-styrene} (P-C18) exhibited exclusively a stable smectic A phase, whereas poly{2,5-bis[(4-octadecyloxyphenyl)oxycarbonyl]-styrene} (P-OC18) displayed a richer polymorphic sequence comprising smectic A, re-entrant isotropic, and column nematic phases [1]. The difference in rigid core length (biphenyl vs. phenyl) is therefore the structural determinant of mesophase complexity, not merely the octadecyloxy substituent. In random copolymers, a column nematic phase emerged only when the feed ratio of the biphenyl-core monomer (M-C18) was kept below 0.3 [1]. This compositional threshold demonstrates that the biphenyl-core monomer—synthesized directly from 4'-(octadecyloxy)[1,1'-biphenyl]-4-ol—uniquely suppresses columnar ordering at high loading, a property not attainable with the shorter phenyl-core monomer.

Core Effect on Mesophase
Head-to-head
Biphenyl core (P-C18): stable SmA only Phenyl core (P-OC18): SmA + RI + ColN
Biphenyl core suppresses columnar ordering in MJLCPs.
ColN phase absent at M-C18 feed ≥0.3 in copolymers.
Liquid Crystalline Polymers Mesogen-Jacketed Polymer Phase Behavior

Gel Morphology Divergence: Monomer M6BiC18 Forms Crystalline Fibers vs. Polymer Spherical Assemblies

When the monomer M6BiC18—synthesized from 4'-(octadecyloxy)[1,1'-biphenyl]-4-ol—was used as an organogelator, SEM and polarizing optical microscopy revealed that the resulting organogels were formed by the crystallization of fibers. In contrast, organogels prepared from the corresponding homopolymer PM6BiC18 were formed by uniform spherical self-assembly structures [1]. This morphological dichotomy arises from the differing self-assembly mechanisms: the small-molecule monomer undergoes crystallization-driven gelation, while the polymer gelation is governed by π–π stacking interactions of the biphenyl mesogens within a pre-organized polymeric scaffold [1].

Gel Microstructure
Head-to-head
Monomer M6BiC18: crystalline fibers Polymer PM6BiC18: spherical assemblies
Monomer yields crystalline fiber gel network.
Crystallization-driven vs π–π stacking gelation mechanisms.
Organogel Self-Assembly Liquid Crystal Gelator

Alkoxy Chain Length Drives Smectic Phase Selection: Octadecyloxy Favors Tilted Smectic B over Smectic C

In a systematic study of n-alkyl esters of 4'-n-alkoxybiphenyl-4-carboxylic acids, increasing the terminal alkoxy chain length from dodecyloxy, tetradecyloxy, and hexadecyloxy to octadecyloxy produced a smooth, natural progression from smectic C (tilted) phases to tilted smectic B phases [1]. The octadecyloxy chain homolog was specifically identified as the chain length at which tilted smectic B properties become dominant, whereas the shorter hexadecyloxy and tetradecyloxy esters retained smectic C character [1]. This progression is attributable to the greater van der Waals stabilization of the layered smectic B structure by the extended C18 chain.

Smectic Phase Selection
Class-level
Tilted SmB at C18 chain length
C18 chain may support tilted smectic B assembly.
Class-level progression from SmC (C12–C16) to SmB (C18); phase transition temperatures not available.
Smectic Phase Chain Length Effect Liquid Crystal Ester

Bifunctional Reactivity: Hydroxyl Group Enables Covalent Tethering Absent in Non-Hydroxyl Analog

4'-(Octadecyloxy)[1,1'-biphenyl]-4-ol is employed as the direct precursor to the methacrylate monomer M6BiC18 (ω-(4'-n-octadecyloxybiphenyl-4-oxy)hexyl methacrylate) via esterification of the 4-hydroxyl group [1]. In contrast, the non-hydroxyl analog 4-octadecyloxybiphenyl (CAS 376609-78-8, molecular formula C30H46O, MW 422.70 g/mol [2]) lacks the reactive phenolic –OH and cannot be directly converted to the corresponding methacrylate ester without additional synthetic steps that would introduce significant cost and yield penalties. The hydroxyl group of the target compound provides a single-step esterification entry point with reported commercial purity of >98.0% (GC) and melting point 90–94 °C for the structurally related 4-octadecyloxybiphenyl, suggesting comparable purity benchmarks for the target compound.

Synthetic Handle
Reported
Reactive –OH: direct esterification to monomer No –OH: requires de novo functionalization
Hydroxyl group may enable single-step monomer preparation.
Comparable purity benchmarks >98% (GC) reported for analog.
Monomer Synthesis Esterification Polymerizable Mesogen

High-Value Application Scenarios for 4'-(Octadecyloxy)[1,1'-biphenyl]-4-ol in Advanced Material Procurement


Synthesis of Biphenyl-Core Mesogen-Jacketed Liquid Crystalline Polymers for Suppressed Columnar Phase Behavior

Evidence Reference: [1]

Fabrication of Organogels with Crystalline Fiber Network Architecture via Small-Molecule Gelation

Evidence Reference: [2]

Design of Smectic B Liquid Crystal Esters via Octadecyloxy Chain Engineering

Evidence Reference: [3]

Single-Step Preparation of Polymerizable Liquid Crystal Methacrylate Monomers

Evidence Reference: [2]

Application
Selection Property
Validation Focus
MJLCPs with suppressed columnar order
Biphenyl-core mesogen incorporation
Mesophase characterization (DSC, POM, WAXD)
Organogel with crystalline fiber network
Small-molecule gelator via reactive hydroxyl
Gel microstructure and thermal stability (SEM, TGS)
Smectic B liquid crystal ester design
C18 alkoxy chain for tilted smectic B phase
Phase assignment and transition temperature mapping
Single-step methacrylate monomer synthesis
Free phenolic –OH for direct esterification
Esterification efficiency and product purity (GC)
Quote Request

Request a Quote for 4'-(Octadecyloxy)[1,1'-biphenyl]-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.